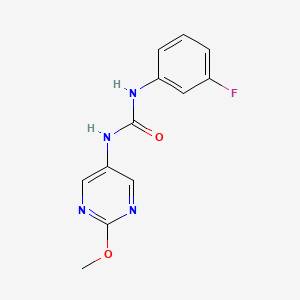
1-(3-Fluorophenyl)-3-(2-methoxypyrimidin-5-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-Fluorophenyl)-3-(2-methoxypyrimidin-5-yl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as PF-05089771 and is a potent and selective inhibitor of the soluble guanylate cyclase enzyme.
Scientific Research Applications
Anticancer Applications
- Urea derivatives, including 1-(3-Fluorophenyl)-3-(2-methoxypyrimidin-5-yl)urea, have been explored for their anticancer properties. A study by Wang et al. (2015) found that modifying compounds with alkylurea moiety, similar to the structure of the mentioned compound, resulted in potent anticancer agents with reduced toxicity. This suggests a potential application in cancer treatment.
Neuropharmacological Applications
- Compounds with similar structures have been used in the development of neuropharmacological agents. For instance, a study by Matzen et al. (2000) explored the use of unsymmetrical ureas as 5-HT reuptake inhibitors with 5-HT(1B/1D) antagonistic activities, indicating potential use in antidepressants.
Hormonal Therapy Research
- Research by Tucci et al. (2005) on uracils bearing a side chain similar to 1-(3-Fluorophenyl)-3-(2-methoxypyrimidin-5-yl)urea revealed potent antagonists of the human gonadotropin-releasing hormone receptor. This indicates potential applications in hormonal therapies.
Fluorescence and Detection Applications
- The N,N'-Dicyclohexyl-N-(6'-methoxyanthryl-2-carbonyl)urea, similar in structure to the compound , has been used in fluorescence-based detection methods. Bohne et al. (2005) found that such compounds can be used for detecting analytes with high acceptor numbers and forming strong hydrogen bonds, thus having potential applications in chemical and biological sensing.
Herbicide Research
- Analogous urea compounds have been studied in the context of herbicide development. For example, Kim et al. (2003) researched sulfonylurea herbicides, indicating the use of similar compounds in agricultural chemistry for pest control.
properties
IUPAC Name |
1-(3-fluorophenyl)-3-(2-methoxypyrimidin-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN4O2/c1-19-12-14-6-10(7-15-12)17-11(18)16-9-4-2-3-8(13)5-9/h2-7H,1H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOMCZLUIVIKJTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)NC(=O)NC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Oxa-5,8-diazaspiro[3.5]nonan-7-one](/img/structure/B2963993.png)
![3-(2-chlorophenyl)-N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2963996.png)
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-4-pyrazol-1-ylbenzenesulfonamide](/img/structure/B2963997.png)
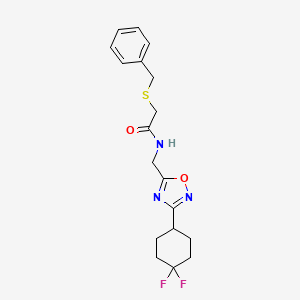
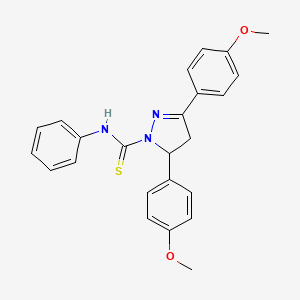
![2-[(2-Chlorobenzyl)sulfanyl]-4-(cyclohexylamino)-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2964001.png)
![2,2,3,3,4,4,4-Heptafluoro-1-[4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]butan-1-one](/img/structure/B2964002.png)
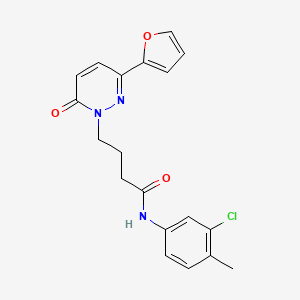

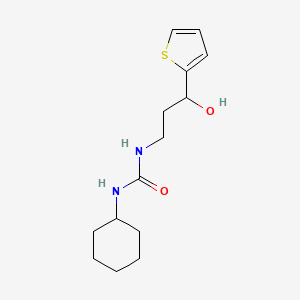

![5-methyl-N-(5-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)isoxazole-3-carboxamide](/img/structure/B2964009.png)
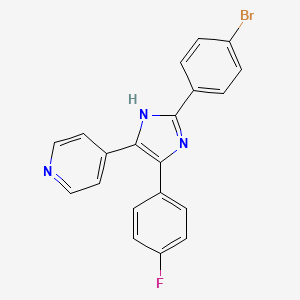
![N-(4-ethoxyphenyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2964016.png)